(2S,5S)-1-tert-butoxycarbonyl-5-phenyl-pyrrolidine-2-carboxylic acid
Overview
Description
(2S,5S)-1-tert-butoxycarbonyl-5-phenyl-pyrrolidine-2-carboxylic acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a phenyl group, and a pyrrolidine ring. The stereochemistry of the compound is defined by the (2S,5S) configuration, which is crucial for its reactivity and interaction with other molecules.
Mechanism of Action
Target of Action
Similar compounds have been found to target theCarbapenam-3-carboxylate synthase . This enzyme plays a crucial role in the biosynthesis of carbapenam-3-carboxylate, a beta-lactam antibiotic of the carbapenem class .
Mode of Action
It’s worth noting that compounds with similar structures have been found to inhibit necessary proteases in the viral replication procedure . Proteases of coronavirus cleave several sites in the viral polyprotein where pyrrolidone was replaced by flexible glutamine .
Biochemical Pathways
It can be inferred from similar compounds that they may play a role in the viral replication process by inhibiting necessary proteases .
Result of Action
Similar compounds have been found to exert antiviral efficacy by inhibiting a necessary protease in the viral replication procedure .
Action Environment
It’s worth noting that the synthesis and development of similar compounds have been driven by the high demand due to the coronavirus pandemic .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S)-1-tert-butoxycarbonyl-5-phenyl-pyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the appropriate chiral precursor, such as (S)-phenylalanine.
Formation of Pyrrolidine Ring: The precursor undergoes cyclization to form the pyrrolidine ring.
Introduction of Boc Protecting Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base like triethylamine.
Final Product Formation: The final product is obtained after purification, typically through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using flow microreactor systems. These systems offer advantages such as improved efficiency, better control over reaction conditions, and enhanced safety .
Chemical Reactions Analysis
Types of Reactions
(2S,5S)-1-tert-butoxycarbonyl-5-phenyl-pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the Boc-protected nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
(2S,5S)-1-tert-butoxycarbonyl-5-phenyl-pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Industry: Utilized in the production of fine chemicals and as a chiral auxiliary in asymmetric synthesis
Comparison with Similar Compounds
Similar Compounds
(2S,5S)-5-hydroxy-2-piperidinecarboxylic acid: Another chiral compound with a similar pyrrolidine ring structure.
(2S,5S)-5-phenyl-2-pyrrolidinecarboxylic acid: Lacks the Boc protecting group but shares the phenyl and pyrrolidine moieties.
Uniqueness
(2S,5S)-1-tert-butoxycarbonyl-5-phenyl-pyrrolidine-2-carboxylic acid is unique due to the presence of the Boc protecting group, which provides stability and allows for selective reactions at other functional groups. This makes it a valuable intermediate in multi-step organic syntheses .
Biological Activity
(2S,5S)-1-tert-butoxycarbonyl-5-phenyl-pyrrolidine-2-carboxylic acid, also known by its CAS number 1393921-01-1, is a compound derived from pyrrolidine that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on recent studies.
The molecular formula of this compound is CHNO, with a molecular weight of approximately 291.35 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group which is commonly used in peptide synthesis to protect amine functionalities.
Synthesis
The synthesis of this compound typically involves the protection of the amine group followed by carboxylation reactions to introduce the carboxylic acid functionality. Various synthetic routes have been explored to optimize yield and purity.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrrolidine compounds exhibit significant anticancer properties. For instance, a study evaluated several pyrrolidine derivatives, including this compound, against A549 human lung adenocarcinoma cells. The results indicated:
- Cytotoxicity : The compound exhibited moderate cytotoxicity with a post-treatment viability ranging from 78% to 86% at a concentration of 100 µM.
- Structure-Activity Relationship : Variations in substituents on the phenyl ring significantly influenced anticancer activity. For example, compounds with halogenated phenyl groups showed enhanced activity, reducing A549 cell viability to 64% and 61% for 4-chlorophenyl and 4-bromophenyl substitutions, respectively .
Antimicrobial Activity
The antimicrobial properties of this compound were also investigated against multidrug-resistant pathogens:
- Pathogens Tested : The compound was screened against strains such as methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria.
- Efficacy : The results indicated promising antimicrobial activity, particularly against resistant strains, suggesting potential for development as an antimicrobial agent .
Case Studies
Several case studies have highlighted the biological activities of similar pyrrolidine derivatives:
- Study on Anticancer Properties : A series of pyrrolidine derivatives were tested for their anticancer effects using MTT assays. Compounds with specific structural modifications exhibited enhanced cytotoxicity against cancer cells while maintaining lower toxicity towards normal cells .
- Antimicrobial Efficacy : Another study focused on the antimicrobial effects of various pyrrolidine derivatives against resistant bacterial strains. The findings suggested that certain structural features significantly improved efficacy against MRSA and other resistant pathogens .
Data Summary
Property | Value |
---|---|
Molecular Formula | CHNO |
Molecular Weight | 291.35 g/mol |
Anticancer Activity | Moderate cytotoxicity (78%-86% viability) |
Antimicrobial Activity | Effective against MRSA |
Properties
IUPAC Name |
(2S,5S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylpyrrolidine-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-12(9-10-13(17)14(18)19)11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,18,19)/t12-,13-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADTXMICUZGOWDF-STQMWFEESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCC1C(=O)O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H](CC[C@H]1C(=O)O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1393921-01-1 | |
Record name | (2S,5S)-1-[(tert-butoxy)carbonyl]-5-phenylpyrrolidine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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